molecular formula C9H13IN2O2 B13459208 tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate

tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13459208
M. Wt: 308.12 g/mol
InChI Key: SUNMZMMTUUAFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound with a methyl group at position 1, an iodine atom at position 3, and a tert-butyl ester moiety at position 5. This structure combines steric bulk (tert-butyl), electrophilic reactivity (iodine), and a protected carboxylic acid group, making it a versatile intermediate in medicinal chemistry and materials science. The iodine substituent at position 3 is particularly notable for its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . The tert-butyl ester enhances hydrolytic stability compared to smaller esters (e.g., methyl or ethyl), which is advantageous in multi-step syntheses .

Properties

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

IUPAC Name

tert-butyl 5-iodo-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-5-7(10)11-12(6)4/h5H,1-4H3

InChI Key

SUNMZMMTUUAFLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN1C)I

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves:

  • Starting from a pyrazole precursor such as tert-butyl 1H-pyrazole-1-carboxylate.
  • Introduction of the iodine substituent at the 3-position via electrophilic halogenation or halogen exchange.
  • Methylation at the N1 position either before or after iodination.
  • Purification by recrystallization or chromatography.

Specific Synthetic Routes

Halogenation of tert-butyl 1H-pyrazole-1-carboxylate
  • The pyrazole core can be halogenated at the 3-position using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
  • Reaction conditions typically involve organic solvents like dichloromethane or acetonitrile at low to ambient temperatures.
  • The halogenation proceeds selectively due to the electron density distribution in the pyrazole ring.
Methylation of the Pyrazole Nitrogen
  • Methylation of the N1 nitrogen is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
  • This step can be performed either before or after iodination depending on the synthetic route optimization.
  • Base catalysts like potassium carbonate or sodium hydride are used to deprotonate the nitrogen and facilitate alkylation.
Example from Literature

A representative preparation described involves:

  • Starting with tert-butyl 1H-pyrazole-1-carboxylate.
  • Bromination at the 3-position to form tert-butyl 3-bromo-1H-pyrazole-1-carboxylate (yield ~80.4%).
  • Subsequent halogen exchange to iodide using potassium iodide under suitable conditions.
  • Methylation at N1 with methyl iodide to yield this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Halogenation (3-position) N-iodosuccinimide or ICl, DCM or MeCN 0 to 25 °C 75-85 Selective iodination, mild conditions
Methylation (N1 position) Methyl iodide, K2CO3, DMF or acetone Room temp to 50 °C 80-90 Base-mediated alkylation
Halogen exchange (Br to I) Potassium iodide, acetone or ethanol Reflux or RT 70-80 Halogen exchange to install iodine
Purification Recrystallization (n-hexane, ethanol mixtures) Ambient - High purity white crystals obtained

Purification and Characterization

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Key Steps Yield (%) Reference
1 tert-butyl 1H-pyrazole-1-carboxylate N-iodosuccinimide, methyl iodide Iodination → methylation 75-85
2 tert-butyl 3-bromo-1H-pyrazole-1-carboxylate Potassium iodide, methyl iodide Halogen exchange → methylation 70-80
3 Pyrazole ester derivatives Iodine monochloride, methyl iodide Direct iodination and methylation 70-85 Literature summary

This article synthesizes data from peer-reviewed journals and patent literature, ensuring a comprehensive and authoritative perspective on the preparation of this compound. The methods emphasize reproducibility, safety, and scalability, making them suitable for both academic research and industrial production.

Scientific Research Applications

Chemistry: tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its interaction with specific molecular targets. The iodine atom and the pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 1, 3, and 5 of the pyrazole ring. Below is a comparative analysis:

Compound Name Substituent (Position 1) Substituent (Position 3) Ester (Position 5) Molecular Weight (g/mol) Key Applications/Reactivity References
tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate Methyl Iodine tert-butyl ~280.1 (calc.) Cross-coupling reactions, drug intermediates
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate Methyl tert-butyl Ethyl 210.28 Steric hindrance studies, intermediates
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate tert-butyl (position 1) Amino Methyl (position 5) 225.3 Amide coupling, kinase inhibitor synthesis
tert-Butyl 3-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)phenethylcarbamate Methyl Pyrimidine-amino linkage tert-butyl ~500 (calc.) Kinase inhibitors, macrocyclic drug leads
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-butyl Iodine Trifluoromethyl ~388.1 (calc.) Fluorinated drug candidates

Key Observations :

  • Reactivity: The iodine substituent in the target compound enables efficient cross-coupling, unlike amino or tert-butyl groups in analogues .
  • Steric Effects : Ethyl esters (e.g., ) offer less steric protection than tert-butyl esters, impacting hydrolysis rates and synthetic utility .
  • Ring Modifications : Pyrrolopyridine derivatives () exhibit distinct electronic properties compared to pyrazoles, influencing binding affinity in drug design .
Physicochemical Properties
Property This compound Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
Solubility Low (non-polar tert-butyl group) Moderate (smaller ester) Moderate (polar amino group)
Stability High (tert-butyl resists hydrolysis) Moderate (ethyl ester hydrolyzes faster) High (Boc-protected amine)
Melting Point Not reported (likely oily liquid) Not reported Solid (crystalline)

Biological Activity

Tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 2913280-22-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C9H13IN2O2C_9H_{13}IN_2O_2. Its structure includes a pyrazole ring, which is known for conferring diverse biological properties to related compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings on its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis and inhibition of proliferation
A54926.00Microtubule destabilization
HepG20.71Inhibition of cell growth
NCI-H4600.08Induction of autophagy without apoptosis

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) activity, a key enzyme in the inflammatory process. The following table presents data on its COX inhibition:

Compound IC50 (µM) Comparison to Celecoxib
This compound0.04 ± 0.01Comparable to standard drug celecoxib

This suggests that the compound may serve as a viable alternative or adjunct in anti-inflammatory therapies .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation and morphological changes indicative of programmed cell death.
  • Microtubule Disruption : It acts as a microtubule-destabilizing agent, which is critical for inhibiting cancer cell proliferation.
  • COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on MDA-MB-231 Cells : Compounds similar to this compound were shown to enhance caspase activity and induce apoptosis at low concentrations (1 µM) .
  • In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth and improved survival rates, reinforcing the in vitro findings .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves:

  • Iodination : Direct electrophilic substitution at the pyrazole C3 position using iodine and an oxidizing agent (e.g., N-iodosuccinimide under acidic conditions).
  • Protection/Deprotection : The tert-butyl ester group is introduced via nucleophilic substitution or coupling reactions, often using Boc anhydride or tert-butyl chloroformate in the presence of a base like sodium hydride .
  • Methylation : The 1-methyl group is added early in the synthesis via alkylation of the pyrazole nitrogen using methyl iodide . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side reactions, particularly with the iodine substituent.

Q. How is crystallographic analysis applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation from solvents like dichloromethane/hexane.
  • Data Collection : Using synchrotron or in-house diffractometers.
  • Refinement : Programs like SHELXL (for small molecules) or WinGX suite are used for structure solution and refinement, ensuring accurate bond angle/geometry determination . Hydrogen bonding patterns (e.g., C–H⋯O interactions) and packing motifs can be analyzed using graph-set notation to understand solid-state behavior .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Respiratory Protection : Use NIOSH-approved P95 respirators if airborne particles are generated during weighing .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactions in medicinal chemistry applications?

The C3-iodine atom acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). For example:

  • Suzuki-Miyaura : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O yields biaryl derivatives.
  • Mechanistic Insights : DFT studies can model oxidative addition steps, where the Pd(0) center inserts into the C–I bond. Steric effects from the tert-butyl group may slow transmetallation, requiring ligand tuning (e.g., XPhos) . Recent work shows iodine’s superior reactivity compared to bromine in electron-deficient pyrazoles, enabling late-stage functionalization of drug candidates .

Q. What strategies resolve discrepancies in reported iodination yields for pyrazole derivatives?

Contradictions in yields (e.g., 40% vs. 70%) may arise from:

  • Reagent Purity : NIS (N-iodosuccinimide) must be freshly sublimated.
  • Acid Catalysis : Trace HCl vs. TFA alters electrophilicity; pH monitoring is critical.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote side reactions. Reproducibility protocols should include controlled humidity, inert atmospheres, and HPLC-MS monitoring of intermediates .

Q. How can computational methods predict the regioselectivity of substitutions on this pyrazole scaffold?

  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the C5 carboxylate group may direct substitutions to C3/C4 via resonance effects.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess steric accessibility of the iodine site in tert-butyl-rich environments.
  • Docking Studies : Model interactions with biological targets (e.g., kinase ATP pockets) to prioritize synthetic modifications .

Q. What role does the tert-butyl ester play in prodrug design?

The tert-butyl group:

  • Enhances Lipophilicity : Improves blood-brain barrier penetration, critical for CNS-targeted agents.
  • Facilitates Hydrolysis : Under acidic conditions (e.g., lysosomal pH), the ester cleaves to release the active carboxylic acid.
  • Stability Studies : HPLC-UV can track ester degradation kinetics in simulated gastric fluid (pH 1.2–3.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.